1-Bromo-4-fluoro-2-isopropylbenzene
Description
1-Bromo-4-fluoro-2-isopropylbenzene is a halogenated aromatic compound featuring bromine and fluorine substituents on a benzene ring, along with an isopropyl group. This structure confers unique electronic and steric properties, making it valuable in organic synthesis, particularly as an intermediate in pharmaceuticals and agrochemicals. Its reactivity is influenced by the electron-withdrawing effects of bromine and fluorine, as well as the steric bulk of the isopropyl group, which can direct regioselectivity in substitution reactions .
Properties
Molecular Formula |
C9H10BrF |
|---|---|
Molecular Weight |
217.08 g/mol |
IUPAC Name |
1-bromo-4-fluoro-2-propan-2-ylbenzene |
InChI |
InChI=1S/C9H10BrF/c1-6(2)8-5-7(11)3-4-9(8)10/h3-6H,1-2H3 |
InChI Key |
BHNAMOVNNLGEQZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(C=CC(=C1)F)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Molecular Comparison
Key Observations :
Reactivity and Stability
- Electrophilic Substitution : The fluorine atom in this compound deactivates the ring, directing incoming electrophiles to the meta position relative to the isopropyl group. In contrast, methoxy or ethoxy substituents activate the ring, favoring ortho/para substitution .
- Nucleophilic Aromatic Substitution : Bromine’s leaving-group ability is enhanced by the electron-withdrawing fluorine, making the compound more reactive than analogs like 4-Bromo-1-isopropyl-2-methoxybenzene, where methoxy groups reduce ring activation .
- Steric Effects : The isopropyl group in all analogs hinders reactions at the ortho position, a feature exploited in regioselective syntheses .
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